2-(4-amino-1H-pyrazol-1-yl)acetonitrile
Overview
Description
2-(4-amino-1H-pyrazol-1-yl)acetonitrile is an organic compound with the molecular formula C5H6N4. It is a colorless to pale yellow solid that is stable at room temperature. This compound is soluble in most organic solvents such as ethanol and dimethylformamide, and slightly soluble in water .
Mechanism of Action
Target of Action
The primary targets of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile are currently under investigation. The compound is a part of the pyrazole family, which is known to interact with various enzymes and receptors in the body .
Mode of Action
As a member of the pyrazole family, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target proteins .
Biochemical Pathways
Given its structural similarity to other pyrazole compounds, it may influence pathways related to inflammation, pain perception, and cell proliferation
Pharmacokinetics
Based on its chemical structure, it is predicted to have a molecular weight of 12213, a density of 130±01 g/cm3, and a boiling point of 3495±220 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Based on its structural similarity to other pyrazole compounds, it may have anti-inflammatory, analgesic, and antiproliferative effects
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, pH, and the presence of other chemicals . Its efficacy may also be influenced by the physiological environment, including the presence of target proteins, pH, and the presence of other metabolites .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes and proteins . The nature of these interactions is often dependent on the specific structure of the pyrazole derivative .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile at different dosages in animal models have not been reported. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Preparation Methods
2-(4-amino-1H-pyrazol-1-yl)acetonitrile can be synthesized through a nucleophilic substitution reaction involving hydroxymethyl-4-amino-1H-pyrazole . The specific preparation method can be optimized based on the actual requirements. Industrial production methods typically involve large-scale synthesis using similar reaction conditions, ensuring high purity and yield .
Chemical Reactions Analysis
2-(4-amino-1H-pyrazol-1-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-amino-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products and materials
Comparison with Similar Compounds
2-(4-amino-1H-pyrazol-1-yl)acetonitrile can be compared with other similar compounds such as:
- This compound hydrochloride
- 1H-Pyrazole-1-acetonitrile, 4-amino-
- 2-(4-Aminopyrazol-1-yl)acetonitrile
These compounds share similar structural features but may differ in their chemical properties and reactivity.
Properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)acetonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c6-1-2-9-4-5(7)3-8-9/h3-4H,2,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHXCZMZXXAHRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152842-04-0 | |
Record name | 2-(4-amino-1H-pyrazol-1-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.